![molecular formula C14H17N3O2S B8638629 methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8638629.png)
methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps. One common method starts with the nucleophilic substitution of 2-(methylthio)pyrimidin-4(3H)-one using thionyl chloride, followed by bromination and nucleophilic substitution with cyclopentylamine. Subsequent steps include a Heck reaction, ring closure sequence, oxidation, and further bromination .
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and environmentally friendly. They often involve the use of inexpensive raw materials and reagents, with reaction conditions that are readily controllable to minimize environmental hazards .
Chemical Reactions Analysis
Types of Reactions: methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Substitution: Aryl or heteroaryl amines in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF) at low temperatures.
Major Products:
Oxidation: Methyl sulfoxide or sulfone derivatives.
Substitution: Aryl or heteroaryl-substituted pyrrolopyrimidine compounds.
Scientific Research Applications
methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a cyclin-dependent kinase (CDK) inhibitor, which could be useful in cancer treatment.
Neuroprotection: Derivatives of pyrrolopyrimidine compounds have shown promise as neuroprotective and anti-neuroinflammatory agents.
Antimicrobial Activity: Pyrimidine derivatives are known for their antiviral, anticancer, antioxidant, and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a potential CDK inhibitor, it may inhibit the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest in the G1 phase . This inhibition can prevent uncontrolled cell division, which is a hallmark of cancer .
Comparison with Similar Compounds
Palbociclib: A well-known CDK4/6 inhibitor used in cancer therapy.
Other Pyrrolopyrimidines: Compounds like 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, which also exhibit CDK inhibitory activity.
Uniqueness: methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and potential for diverse biological activities. Its methylthio group and cyclopentyl ring contribute to its distinct chemical properties and reactivity compared to other pyrrolopyrimidines .
Properties
Molecular Formula |
C14H17N3O2S |
|---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
methyl 7-cyclopentyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H17N3O2S/c1-19-13(18)11-7-9-8-15-14(20-2)16-12(9)17(11)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
TWJVQUITFGEMLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)SC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
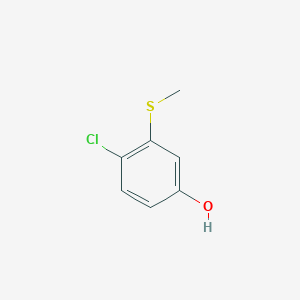
![4-[2-Chloro-2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde](/img/structure/B8638550.png)
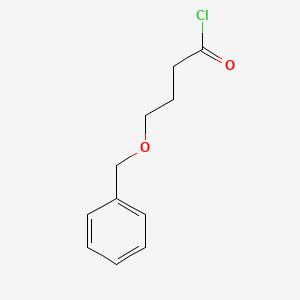
![2-(6'-(4-(9H-carbazol-9-yl)phenyl)-3,3'-bipyridin-6-yl)benzo[d]thiazole](/img/structure/B8638563.png)
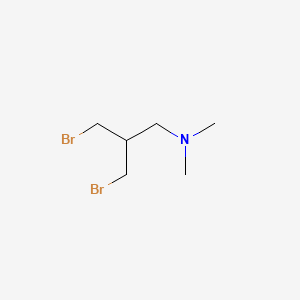
![4-(2-{4-[4-(2H-Tetrazol-5-yl)butoxy]phenyl}ethenyl)pyridine](/img/structure/B8638577.png)
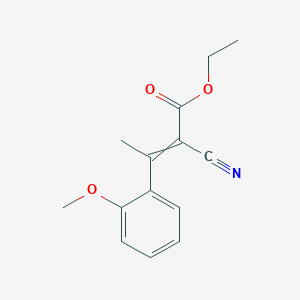
![chloro(methyl)[(4-methylbenzenesulfonyl)imino]-lambda6-sulfanone](/img/structure/B8638590.png)
![4-bromo-1-[2-(oxan-2-yloxy)ethyl]imidazole](/img/structure/B8638592.png)
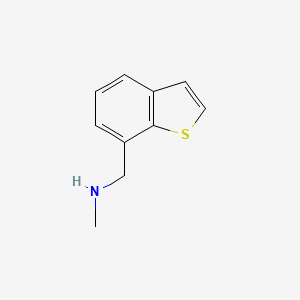
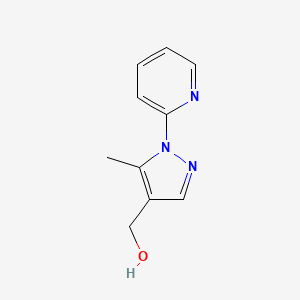
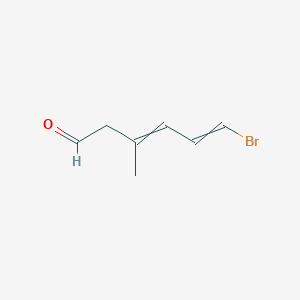
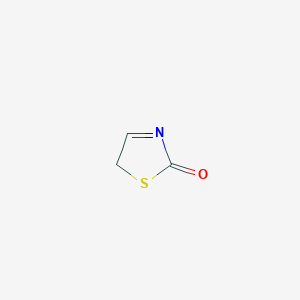
![4-[(1-methylpiperidin-4-yl)amino]-3-nitrobenzoic acid](/img/structure/B8638627.png)
